molecular formula C13H16N2O2 B2914915 3-ethyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one-d_2_ CAS No. 2183246-47-9

3-ethyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one-d_2_

Cat. No. B2914915
CAS RN: 2183246-47-9
M. Wt: 234.295
InChI Key: IXPLPFXPVINMGZ-CBTSVUPCSA-N
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Description

3-ethyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one-d_2_ is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 234.295. The purity is usually 95%.
The exact mass of the compound 3-ethyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one-d_2_ is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-ethyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one-d_2_ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one-d_2_ including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antibacterial Activity : Compounds similar to 3-Ethyl-2-Methyl-2,3,5,6-Tetrahydro-4H-2,6-Methano-1,3,5-Benzoxadiazocin-4-One-d2 have shown substantial antibacterial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria. Such compounds can be considered for further development as potential antibiotics (Rasool et al., 2016).

  • Antifungal Activity : Some derivatives have displayed antifungal properties, notably against Candida albicans. This suggests potential for these compounds in antifungal therapeutic applications (Rajasekaran et al., 2006).

Enzyme Inhibition

  • Lipoxygenase Inhibitory Activity : Certain derivatives have demonstrated inhibitory activity on lipoxygenase, an enzyme involved in the metabolism of fatty acids. This highlights a potential role in the treatment of diseases related to lipoxygenase pathways (Rasool et al., 2016).

Molecular Docking Studies

  • Structure-Activity Relationships : Molecular docking and quantitative structure–activity relationships (QSAR) have been used to understand the activity of related compounds. This information is crucial for rational drug design and can aid in the development of more effective drugs (Bassyouni et al., 2012).

Antitumor and Antimicrobial Agents

  • Potential in Antitumor Therapy : Studies have shown that derivatives of similar compounds possess antitumor properties. These findings provide a basis for further research into their use as cancer therapeutics (Stevens et al., 1984).

  • Utility as Antimicrobial Agents : Certain derivatives have been identified as effective antimicrobial agents. This broadens the scope of these compounds in combating various microbial infections (Mohamed et al., 2012).

Corrosion Inhibition

  • Applications in Corrosion Inhibition : Some derivatives have been evaluated for their effectiveness as corrosion inhibitors. This suggests potential industrial applications, especially in protecting metals against corrosion (Ammal et al., 2018).

properties

IUPAC Name

9-(dideuteriomethyl)-10-ethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-15-12(16)14-10-8-13(15,2)17-11-7-5-4-6-9(10)11/h4-7,10H,3,8H2,1-2H3,(H,14,16)/i2D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPLPFXPVINMGZ-CBTSVUPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NC2CC1(OC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C12CC(C3=CC=CC=C3O1)NC(=O)N2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one-d_2_

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